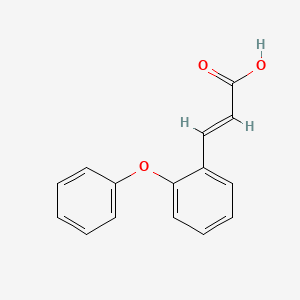

3-(2-Phenoxyphenyl)acrylic acid

Overview

Description

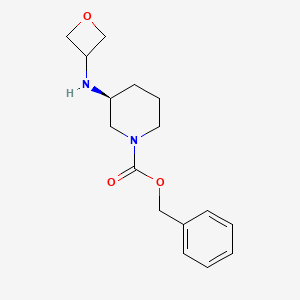

3-(2-Phenoxyphenyl)acrylic acid is a chemical compound with the molecular formula C15H12O3 and a molecular weight of 240.25 . It contains a total of 31 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of 3-(2-Phenoxyphenyl)acrylic acid includes 15 Carbon atoms, 12 Hydrogen atoms, and 3 Oxygen atoms . It also contains 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, including 3-(2-Phenoxyphenyl)acrylic acid, have been explored for their anticancer potentials. Despite their rich medicinal tradition, these compounds remained underutilized in cancer research for several decades. Recent attention has been focused on various cinnamoyl derivatives and their antitumor efficacy, highlighting their potential role in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Corrosion Inhibition

Research on acrylamide derivatives, including those similar to 3-(2-Phenoxyphenyl)acrylic acid, has demonstrated their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting materials like copper from corrosion in acidic environments, such as nitric acid solutions. Their effectiveness has been confirmed through various chemical and electrochemical methods, indicating a broader application in material protection and industrial processes (Abu-Rayyan et al., 2022).

Biotechnological Production

3-Hydroxypropionic acid, which can be derived from compounds like 3-(2-Phenoxyphenyl)acrylic acid, is a valuable platform chemical used in producing commodities like acrylic acid and acrylamide. Its biotechnological production has been explored in microorganisms like Saccharomyces cerevisiae. This biotechnological approach offers a sustainable alternative to petrochemical feedstocks for producing commercially important chemicals (Chen et al., 2014).

Polymer Science and Engineering

3-(2-Phenoxyphenyl)acrylic acid-related compounds play a significant role in polymer science. They are used in the production of coatings, adhesives, elastomers, super absorbent polymers, and other polymeric products. These compounds undergo typical carboxylic acid reactions and can form various esters and polymers, showcasing their versatility and importance in material science and engineering applications (Bauer, 2003).

Optoelectronic Applications

Research into the optoelectronic properties of derivatives of 3-(2-Phenoxyphenyl)acrylic acid, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, has been conducted. These studies have explored their structural, optoelectronic, and thermodynamic properties, suggesting their potential use in nonlinear optical materials and dye-sensitized solar cells (DSSC) (Fonkem et al., 2019).

Safety and Hazards

3-(2-Phenoxyphenyl)acrylic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used, and measures should be taken to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name |

(E)-3-(2-phenoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXHWGNPWXDXTC-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

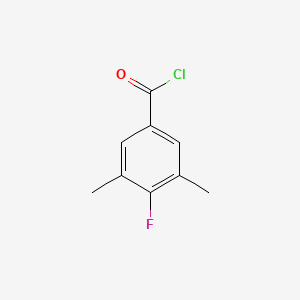

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)

![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)

![N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2577701.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2577704.png)

![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)